(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride
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Overview
Description
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is a chiral primary amine with a fluorine atom and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. One common method is the catalytic asymmetric hydrogenation of 5-(1-iminoethyl)-2-fluorobenzonitrile using chiral catalysts. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the preparation of the imine precursor, followed by its reduction using chiral catalysts. The final product is then purified through crystallization or chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-Aminoethyl)-6-fluoroquinolin-2(1H)-one hydrochloride
- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
- (S)-2-(1-Aminoethyl)aniline hydrochloride
Uniqueness
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride stands out due to its specific substitution pattern on the benzene ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high selectivity and stability.
Properties
Molecular Formula |
C9H10ClFN2 |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-6(12)7-2-3-9(10)8(4-7)5-11;/h2-4,6H,12H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
JYKDUVUHGVVXNK-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)C#N)N.Cl |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C#N)N.Cl |
Origin of Product |
United States |
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